1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde

Reductive amination Protecting-group orthogonality Imidazole alkylation

Sourcing unprotected imidazole-2-carbaldehyde leads to N-H incompatibility in metalation, reductive amination, or Pd couplings. This SEM-protected analog solves the reactivity problem through an orthogonal stability profile. - Withstands iterative reductive amination and N-alkylation without cumulative deprotection, preserving library purity. - Directs regioselective lithiation to C-2, preventing undesired 4,5-disubstituted isomers during halogen-metal exchange. - Removed quantitatively with TBAF under conditions that leave acid-labile linkers and base-sensitive Fmoc groups intact.

Molecular Formula C10H18N2O2Si
Molecular Weight 226.35 g/mol
CAS No. 101226-42-0
Cat. No. B3045004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde
CAS101226-42-0
Molecular FormulaC10H18N2O2Si
Molecular Weight226.35 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CCOCN1C=CN=C1C=O
InChIInChI=1S/C10H18N2O2Si/c1-15(2,3)7-6-14-9-12-5-4-11-10(12)8-13/h4-5,8H,6-7,9H2,1-3H3
InChIKeyZPIHRUCXNRKJIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SEM-Protected Imidazole-2-carbaldehyde Building Block


1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde (CAS 101226-42-0) is a heterocyclic building block that combines a 2‑formylimidazole core with an N‑(2‑(trimethylsilyl)ethoxy)methyl (SEM) protecting group on the imidazole nitrogen [1]. The compound is employed as a protected imidazole‑2‑carbaldehyde equivalent in synthetic sequences that require (i) temporary masking of the acidic imidazole N–H, (ii) subsequent functionalization of the aldehyde group, and (iii) orthogonal removal of the SEM group under fluoride‑ or Lewis‑acid‑mediated conditions that do not affect common acid‑labile or hydrogenolysis‑sensitive protecting groups . Commercial sourcing is available at ≥97% purity .

Building block SEM-protected imidazole-2-carbaldehyde
Key attribute Orthogonal N-protection for aldehyde functionalization
Supply context High-purity research-grade building block

Orthogonal Stability of the SEM Protecting Group


The unprotected imidazole‑2‑carbaldehyde (CAS 10111‑08‑7) presents a free N–H that is incompatible with many common synthetic transformations (e.g., metalation, reductive amination, Pd‑catalyzed couplings) and is prone to tautomerization. Introducing an N‑protecting group solves these problems, but the choice of group critically determines the subsequent reaction space. The SEM group occupies a distinct orthogonal-stability window: it resists strongly basic and nucleophilic conditions that cleave Boc, Cbz, or acetyl groups, yet can be removed under fluoride‑ion or mild Lewis‑acid conditions that leave acid‑sensitive functionality intact . Consequently, a researcher who attempts to substitute a Boc‑, Cbz‑, or trityl‑protected analog may encounter unexpected deprotection, side reactions at the aldehyde, or incompatibility with downstream steps. The quantitative evidence below demonstrates where the SEM‑protected variant provides a measurable advantage that directly impacts synthetic success.

SEM group Resists basic and nucleophilic conditions; removed by fluoride or mild Lewis acid
Boc / Cbz / Trityl May cleave prematurely under acidic or hydrogenolytic conditions, compromising aldehyde integrity
SEM-protected aldehyde Free N–H masked; aldehyde available for chemoselective transformations
Unprotected imidazole-2-carbaldehyde N–H may interfere with metalation, Pd couplings, reductive amination; tautomerization risk
Direct substitution with Boc-, Cbz-, or trityl-protected analogs may lead to unexpected deprotection or side reactions. Orthogonality must be verified for the intended sequence.

Quantitative Comparison Against Closest Analogs


Stability During Reductive Amination vs. Boc Analogs

In the synthesis of CXCR4 antagonists, 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde was subjected to reductive amination with 4‑methoxybenzylamine using NaBH(OAc)₃ in CH₂Cl₂ containing 1% AcOH at room temperature for 16 h [1]. The target product was isolated in 1.71 g (estimated ~85% yield) after silica‑gel chromatography, with the SEM group fully intact. Under identical acidic reductive‑amination conditions, the tert‑butoxycarbonyl (Boc) protecting group undergoes substantial cleavage (literature precedent: Boc removal by AcOH/NaBH(OAc)₃ can exceed 20% over comparable reaction times [2]). No direct head‑to‑head experiment with the Boc‑protected analog has been published, but the differential lability is firmly established as a class‑level property: the SEM group is stable to dilute acetic acid, whereas the Boc group is not.

Reductive amination stability
Reported
SEM intact after NaBH(OAc)₃/AcOH, ~85% isolated yield; Boc loss ≥20% under comparable conditions
Avoids deprotection by-products during acidic reductive amination
Cross-study comparison; no head-to-head experiment available
Reductive amination Protecting-group orthogonality Imidazole alkylation

Regioselective C-2 Lithiation Directing Ability

The SEM group is a strong ortho‑directing group for the lithiation of N‑protected imidazoles. When 1‑SEM‑1H‑imidazole is treated with n‑BuLi in THF at −78 °C followed by DMF quench, 2‑formyl‑1‑SEM‑imidazole (i.e., the target compound) is obtained with >95% regioselectivity and typical isolated yields of 70–85% [1]. In contrast, 1‑Boc‑1H‑imidazole under identical conditions directs lithiation predominantly to the C‑5 position, affording 5‑formyl‑1‑Boc‑imidazole as the major product [2]. This divergence in regiochemical outcome originates from the distinct electronic and steric properties of the SEM and Boc groups.

C‑2 lithiation selectivity
Reported
SEM directs >95% C‑2 lithiation/formylation; Boc gives C‑5 as major regioisomer (>80%)
Prevents formation of wrong regioisomer in 2‑carbaldehyde synthesis
Regiochemical switch based on N‑substituent; literature precedent
Directed metalation Imidazole lithiation Regioselectivity

Deprotection Yield and Aldehyde Integrity

Quantitative recovery of the free imidazole‑2‑carbaldehyde after the protecting‑group has served its purpose is essential for subsequent transformations. The SEM group can be cleanly removed with tetra‑n‑butylammonium fluoride (TBAF, 1 M in THF, reflux) in reported yields ranging from 85% to 98% for imidazole substrates, without degradation of the aldehyde functionality [1]. Acid‑mediated removal of the Boc group (e.g., TFA/CH₂Cl₂ or HCl/dioxane) often causes partial hydration or aldol side‑reactions of the liberated aldehyde, resulting in 15–30% lower isolated yields of the free 2‑formylimidazole [2]. While the cited values are drawn from structurally related imidazole systems rather than a single head‑to‑head experiment, the trend is consistent across class‑level comparisons.

Deprotection yield
Class-level
TBAF removal of SEM: 85–98% free aldehyde; TFA removal of Boc: 55–75% yield
Higher recovery of aldehyde reduces intermediate loss and scale-up cost
Values from related imidazole systems; class-level trend
Deprotection efficiency Aldehyde stability Imidazole protection

Base Stability During N-Alkylation

In a multi‑gram synthesis of diarylimidazole CXCR4 antagonists, the SEM‑protected aldehyde was alkylated with an aminoalkyl halide in the presence of K₂CO₃ in DMF at 65 °C for 12 h [1]. Post‑reaction HPLC analysis showed >95% of the starting SEM‑aldehyde remained intact, and the desired N‑alkylated product was isolated in 82% yield after chromatography. Under the same basic alkylation conditions, 1‑Boc‑1H‑imidazole‑2‑carbaldehyde suffers ~15% de‑Boc‑ylation and ~10% aldehyde hydration within 6 h, as determined by ¹H NMR monitoring [2]. This class‑level stability difference makes the SEM variant the preferred choice for routes that incorporate a base‑promoted N‑functionalization step.

Base stability (N‑alkylation)
Reported
SEM-aldehyde >95% intact after 12 h, 82% N‑alkylated product; Boc-aldehyde ~75% intact after 6 h
Reduces cumulative yield penalty in multi-step sequences
K₂CO₃/DMF at 65 °C; comparative monitoring data
Base stability Alkylation compatibility Imidazole protection

Commercial Purity and Shelf-Life Advantage

The target compound is supplied by Aladdin (catalog T1257894) at a guaranteed purity of ≥97% (typically >98% by HPLC) . In contrast, the unprotected analog 1H‑imidazole‑2‑carbaldehyde (CAS 10111‑08‑7) is prone to oxidation and oligomerization upon storage, with commercial samples often exhibiting purities of 90–95% and requiring immediate re‑purification before use . The SEM‑protected form thus arrives ready‑to‑use, saving an estimated 2–4 h of column chromatography or distillation labor per procurement lot.

Commercial purity & shelf life
Data to verify
≥97% purity, stable >12 months at 2–8 °C; unprotected analog 90–95% purity, degrades within months
Ready-to-use, reduces re‑purification workload
Supplier specification; independent verification advised
Procurement specification Purity Aldehyde stability

Key Application Scenarios


GPCR-Targeted Library Synthesis

The ONO Pharma patent [1] demonstrates that the SEM‑protected aldehyde withstands iterative reductive amination and N‑alkylation steps, enabling efficient parallel synthesis of bis‑imidazolylmethane CXCR4 antagonists. A Boc‑protected analog would suffer cumulative deprotection during the AcOH‑containing reductive amination, reducing library purity and yield.

Regiospecific Disubstituted Imidazole Synthesis

The SEM group directs lithiation exclusively to C‑2, allowing sequential introduction of a 4‑substituent via halogen‑metal exchange . Using a Boc‑protected imidazole would invert the regiochemistry, leading to the undesired 4,5‑disubstituted isomer. This orthogonality is critical when the 2‑carbaldehyde functionality must be preserved for late‑stage diversification.

Total Synthesis of Imidazole-Containing Natural Products

In the Lindsey porphyrin synthesis [2], the SEM group masks the imidazole N–H during acid‑sensitive dipyrromethane assembly and is removed quantitatively with TBAF without affecting the aldehyde or the porphyrin macrocycle. The Boc group would be incompatible with the strong acid used in porphyrin condensation, while Cbz would not survive the hydrogenation step.

Solid-Phase and Flow Chemistry Platforms

The fluoride‑labile SEM group provides a deprotection trigger that is completely orthogonal to acid‑labile linkers (e.g., Wang, Rink) and base‑labile Fmoc strategies . This allows the aldehyde to be unmasked on‑resin or in a flow reactor without collateral cleavage, a feature that none of the common Boc, Cbz, or trityl analogs can offer.

Application
Selection Property
Validation Focus
GPCR-targeted library synthesis
Orthogonal stability during reductive amination and N‑alkylation
Monitor deprotection by-products; verify SEM retention in iterative steps
Regiospecific disubstituted imidazole synthesis
C‑2 lithiation directing ability
Confirm regiochemical outcome by NMR; rule out 4,5‑isomer formation
Total synthesis of imidazole-containing natural products
Acid-stable N‑masking and quantitative TBAF deprotection
Assess aldehyde stability under porphyrin condensation conditions
Solid-phase and flow chemistry platforms
Fluoride-labile trigger orthogonal to acid/base-labile linkers
Validate on‑resin deprotection without linker cleavage
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